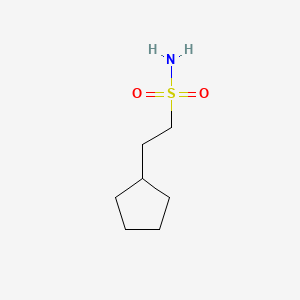

2-Cyclopentylethanesulfonamide

Übersicht

Beschreibung

2-Cyclopentylethanesulfonamide is a versatile chemical compound that finds extensive application in scientific research. Its unique properties enable its use as a catalyst, solvent, and pharmaceutical intermediate, making it an indispensable tool for various scientific studies.

Wissenschaftliche Forschungsanwendungen

2-Cyclopentylethanesulfonamide is widely used in scientific research due to its unique properties. It serves as a catalyst, solvent, and pharmaceutical intermediate. In chemistry, it is used in the synthesis of various compounds. In biology and medicine, it is used in the development of drugs and as a research tool to study biological processes. In industry, it is used in the production of herbicides, pesticides, and other chemicals .

Wirkmechanismus

Target of Action

2-Cyclopentylethanesulfonamide, also known as Cyclopentaneethanesulfonamide, is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase by sulfonamides affects several biochemical pathways. The disruption of folic acid synthesis, in particular, has downstream effects on DNA synthesis and cell division . This leads to the bacteriostatic effect of sulfonamides, inhibiting the growth and proliferation of bacteria .

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted primarily in the urine

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By blocking the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents bacteria from proliferating . This makes it effective in treating bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution in the body . Additionally, factors such as temperature and light exposure can affect the stability of the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Cyclopentylethanesulfonamide can be synthesized through various methods. One efficient strategy involves the NH4I-mediated amination of sodium sulfinates. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . Another approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Industrial Production Methods: Industrial production of cyclopentaneethanesulfonamide typically involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine to absorb the HCl generated . This method shows good substrate scope and provides a variety of sulfonamide products in reasonable to excellent yields.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyclopentylethanesulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution. The sulfonamide group is relatively unreactive, but it can participate in acid-base reactions, deprotonation, and ortho-lithiation .

Common Reagents and Conditions: Common reagents used in reactions involving cyclopentaneethanesulfonamide include sodium sulfinates, thiols, and amines. Conditions often involve the use of bases such as pyridine or catalysts like iodine .

Major Products: The major products formed from these reactions are typically other sulfonamide derivatives, which can be used in various applications, including pharmaceuticals and agrochemicals .

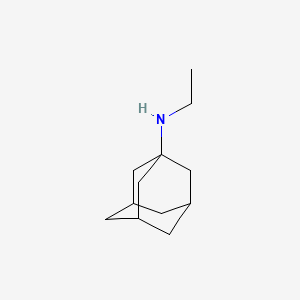

Vergleich Mit ähnlichen Verbindungen

- Sulfonimidates

- Sulfinamides

- Sulfonamides

2-Cyclopentylethanesulfonamide stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.

Eigenschaften

IUPAC Name |

2-cyclopentylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOOVUNPORBZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170505 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-73-8 | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentaneethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

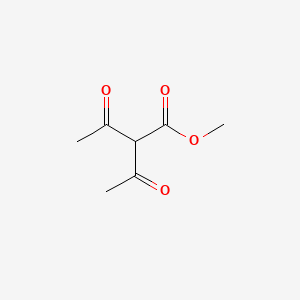

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)